molecular formula C10H10BrNO B2888210 1-(5-bromo-1H-indol-3-yl)ethan-1-ol CAS No. 1553992-62-3

1-(5-bromo-1H-indol-3-yl)ethan-1-ol

Cat. No.: B2888210
CAS No.: 1553992-62-3
M. Wt: 240.1
InChI Key: XFBZKZYXTCXBEL-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-indol-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZKZYXTCXBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553992-62-3
Record name 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
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Chemical Transformations and Reactivity of 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol

Reactivity Profile of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a key site for functionalization, which can be crucial for protecting the indole ring during subsequent reactions or for introducing specific substituents to modulate the molecule's properties.

Common transformations at the N1 position include N-alkylation and N-acylation. N-alkylation can be achieved under various conditions. For instance, using dimethyl carbonate (DMC) or dibutyl carbonate (DBC) as alkylating agents in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an effective method for N-methylation or N-butylation of 5-bromoindole (B119039). google.com The reaction proceeds under mild conditions, and the use of a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (TBAC) can significantly accelerate the reaction rate. google.com Enantioselective N-alkylation of 5-bromoindole has also been reported using a dinuclear zinc-ProPhenol complex as a catalyst, affording chiral N-alkylated products with good yields and enantiomeric ratios, which can be further elaborated into complex chiral heterocycles. nih.gov

Another important reaction at the N1 position is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine. The resulting N-Boc-5-bromoindole is a stable intermediate amenable to further functionalization. diva-portal.org

Table 1: Examples of N1-Functionalization of 5-Bromoindole Derivatives

Reaction TypeReagents and ConditionsProductYieldReference
N-MethylationDMC, DABCO (0.1 equiv), DMF, 90-95°C, 5h1-Methyl-5-bromoindole>95% google.com
N-BenzylationBenzyl (B1604629) chloride, TBAC, K2CO31-Benzyl-5-bromoindoleHigh google.com
N-AlkylationAldimine, Zinc-ProPhenol catalyst, 4°CChiral N-alkylated 5-bromoindole61% nih.gov
N-Boc ProtectionBoc anhydride (B1165640), DMAPN-Boc-5-bromoindoleHigh
N-AcylationChloroacetyl chloride2-Chloro-N-(5-bromoindol-1-yl)acetamide- vulcanchem.com

Reactions at the Bromine Substituent (C5)

The bromine atom at the C5 position of the indole ring is a versatile handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions. This allows for the synthesis of complex molecules with diverse functionalities. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position.

The Suzuki-Miyaura reaction , which couples the bromoindole with a boronic acid or ester, is widely used to introduce aryl or heteroaryl substituents. nih.govrsc.org These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgthieme-connect.de Research has focused on developing mild and aqueous reaction conditions to make this methodology suitable for highly functionalized and sensitive substrates. rsc.org For instance, a palladium catalyst with a water-soluble sulfonated phosphine ligand (sSPhos) has been shown to be effective for the Suzuki-Miyaura coupling of 5-bromoindole in an aqueous-aerobic environment at mild temperatures. rsc.org Sequential Suzuki and Buchwald-Hartwig amination reactions have been employed to create diarylated indoles, with the Suzuki reaction being performed first to avoid side reactions. nih.gov

The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the bromoindole with a terminal alkyne. thieme-connect.dersc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.desemanticscholar.org Studies have demonstrated the successful Sonogashira coupling of unprotected 5-bromoindole in water using a water-soluble ligand, highlighting the development of more environmentally friendly protocols. rsc.org Microwave heating can significantly reduce reaction times compared to conventional heating. rsc.org Sequential Sonogashira-Suzuki couplings have also been achieved, starting from dihalogenated indoles, by exploiting the differential reactivity of iodo and bromo substituents. thieme-connect.de

Table 2: C5 Cross-Coupling Reactions of 5-Bromoindole Derivatives

ReactionCatalyst/ReagentsCoupling PartnerProductYieldReference
Suzuki-MiyauraPd/sSPhos, K3PO4, H2O/t-Amyl alcoholp-Toluene boronic acid5-(p-Tolyl)indoleHigh rsc.org
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME/H2O3-Methoxybenzeneboronic acid5-(3-Methoxyphenyl)indoleLow thieme-connect.de
SonogashiraPdCl2(PPh3)2, CuI, PPh3, Et3N/DMFPhenylacetylene (B144264)5-(Phenylethynyl)indoleHigh rsc.org
Sonogashira (Aqueous)Pd-sXPhos, K3PO4, H2OPhenylacetylene5-(Phenylethynyl)indoleHigh rsc.org
SonogashiraPdCl2(PPh3)2, CuI, Et3N/DMFVarious terminal alkynes5-AlkynylindolesHigh thieme-connect.deuni-rostock.de

Other Selective Derivatization Strategies

Beyond Suzuki and Sonogashira couplings, other transition-metal-catalyzed reactions can be employed for the functionalization of the C5 position.

The Buchwald-Hartwig amination is a valuable method for forming carbon-nitrogen bonds, allowing for the introduction of various amine substituents. rsc.org This reaction has been successfully applied to unprotected 5-bromoindole in aqueous conditions, demonstrating its utility for the derivatization of biomolecules. rsc.org The use of specific palladium pre-catalysts and ligands, such as tBu-XPhos, is crucial for achieving high yields. rsc.org

Cyanation of the C5-bromo position provides access to 5-cyanoindoles, which are important synthetic intermediates. acs.orgerowid.org This transformation can be achieved using various cyanide sources. A high-yielding method involves the reaction of 5-bromoindole with copper(I) cyanide (CuCN) in a polar aprotic solvent like N-methylpyrrolidinone (NMP) under reflux conditions. google.com Milder, palladium-catalyzed cyanation methods have also been developed that proceed at lower temperatures in aqueous media, using potassium hexacyanoferrate(II) as the cyanide source. acs.org

Table 3: Other C5-Derivatization Reactions of 5-Bromoindole

ReactionCatalyst/ReagentsProductYieldReference
Buchwald-Hartwig AminationL-Pd-G1 precatalyst, tBu-XPhos ligand, Aniline (B41778), K3PO4, H2O/t-Amyl alcohol5-(Phenylamino)indole85% rsc.org
Cyanation (Cu-mediated)CuCN, NMP, 80-85°C5-Cyanoindole98.5%
Cyanation (Pd-catalyzed)Pd(OAc)2, Ligand, K4[Fe(CN)6], Na2CO3, H2O5-CyanoindoleExcellent acs.org

Transformations Involving the Ethan-1-ol Side Chain (C3)

The ethan-1-ol side chain at the C3 position offers another site for chemical modification, primarily through reactions of the hydroxyl group and oxidation/reduction processes.

The secondary hydroxyl group of the ethan-1-ol side chain can be readily derivatized. Esterification , for instance, can be accomplished by reacting the alcohol with an acid chloride or anhydride in the presence of a base. The formation of acetate (B1210297) esters from similar indole-3-ethanol structures is a common transformation, typically involving reagents like acetic anhydride or acetyl chloride. ontosight.ai These ester derivatives are often explored for their potential biological activities. ontosight.ai

Etherification to form ether derivatives is another possible transformation, although specific examples for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol are not extensively documented. General methods for ether synthesis, such as the Williamson ether synthesis involving deprotonation of the alcohol followed by reaction with an alkyl halide, could be applicable.

The secondary alcohol of the ethan-1-ol side chain can be oxidized to the corresponding ketone, 3-acetyl-5-bromoindole. A variety of oxidizing agents can be used for this transformation. nih.govpduamtulungia.co.in Mild and selective reagents such as manganese dioxide (MnO2) are particularly useful for oxidizing secondary alcohols without affecting other sensitive functional groups in the molecule. pduamtulungia.co.in Other methods like the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are also highly effective for converting secondary alcohols to ketones under mild conditions. pduamtulungia.co.in Palladium-catalyzed aerobic oxidation has also emerged as a powerful method for the enantioselective oxidation of secondary alcohols, which could be applied to generate chiral ketones from a racemic alcohol starting material. nih.gov

Conversely, the reduction of the corresponding ketone, 3-acetyl-5-bromoindole, would yield this compound. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and mild reagent for the reduction of ketones to secondary alcohols. For more robust reductions, lithium aluminum hydride (LAH) can be used, although care must be taken as it can also reduce other functional groups.

The indole ring itself can be reduced to an indoline (B122111). For example, 5-bromoindole can be reduced to 5-bromoindoline (B135996) using sodium cyanoborohydride (NaBH3CN) in acetic acid. guidechem.com The resulting 5-bromoindoline can then be oxidized back to 5-bromoindole using a cuprous catalyst and air. guidechem.com

Table 4: Potential Transformations of the C3-Ethanol Side Chain

TransformationReagent(s)ProductReference
OxidationMnO2 or Swern Oxidation (DMSO, (COCl)2, Et3N)3-Acetyl-5-bromoindole nih.govpduamtulungia.co.in
EsterificationAcetic anhydride, Base1-(5-bromo-1H-indol-3-yl)ethyl acetate ontosight.ai
Reduction of KetoneNaBH4, MethanolThis compound guidechem.com

Electrophilic and Nucleophilic Aromatic Substitution on the Brominated Indole Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the reactivity and regioselectivity of such substitutions on the this compound core are influenced by the interplay of the existing substituents.

Electrophilic Aromatic Substitution:

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position. Since this position is already substituted in the target molecule, incoming electrophiles will be directed to other positions on the ring. The primary directing influences are the indole nitrogen (activating and directing to C3, C5, and C7) and the bromine atom at C5 (deactivating and ortho-, para-directing to C4 and C6).

Halogenation: Further bromination or chlorination would likely occur at the C4 or C6 positions, guided by the ortho- and para-directing effect of the C5-bromo substituent. The conditions for such reactions must be carefully controlled to prevent over-oxidation or side reactions.

Nitration and Sulfonation: Reactions with nitric acid or sulfuric acid introduce nitro (NO₂) or sulfo (SO₃H) groups, respectively. masterorganicchemistry.com These reactions are typically performed under carefully controlled conditions to manage the strong oxidizing nature of the reagents. For the 5-bromoindole core, substitution is anticipated at the C4 and C6 positions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids, are fundamental methods for forming carbon-carbon bonds. masterorganicchemistry.combeilstein-journals.org The reaction of this compound with acyl chlorides or alkyl halides in the presence of a catalyst like AlCl₃ would be expected to yield substitution products primarily at the C4 and C6 positions. It is crucial to consider potential side reactions, such as reaction at the N1 position or interaction with the hydroxyl group on the ethyl side chain.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagentPredicted Major Product Position(s)
HalogenationBr₂, Cl₂C4, C6
NitrationHNO₃/H₂SO₄C4, C6
SulfonationH₂SO₄C4, C6
Friedel-CraftsR-Cl/AlCl₃C4, C6

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally challenging on electron-rich aromatic systems like indole. masterorganicchemistry.com The reaction typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the bromine atom can act as a leaving group. However, the indole ring itself is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a stepwise SNAr mechanism. masterorganicchemistry.comresearchgate.net

Despite these challenges, SNAr reactions on halogenated indoles can be achieved under specific conditions, often requiring transition metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) or the presence of other strongly activating EWGs on the ring. For the title compound, direct displacement of the 5-bromo substituent by a nucleophile without a catalyst is unlikely. However, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing this position.

Cycloaddition and Rearrangement Reactions Involving the Indole System

The indole ring system, with its inherent electronic and structural features, can participate in a variety of pericyclic reactions, including cycloadditions and rearrangements, leading to the formation of complex polycyclic structures.

Cycloaddition Reactions:

The double bonds within the indole nucleus can act as dienophiles or dienes in cycloaddition reactions. The hydroxyethyl (B10761427) substituent at C3 can be converted into a vinyl group through dehydration, creating a conjugated system that is ripe for cycloaddition.

Diels-Alder and Hetero-Diels-Alder Reactions: The indole ring can participate as a 2π component (dienophile) or a 4π component (diene). For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have been reported, affording complex cycloheptane-fused indole structures. uchicago.edu The vinyl indole derived from this compound could potentially undergo such transformations.

[2+2] and [2+2+2] Cycloadditions: Transition metal-catalyzed cycloadditions offer another route to complex scaffolds. For example, cobalt-mediated [2+2+2] cycloadditions of alkynes to indoles have been used to assemble polycyclic frameworks. science.gov

Nitrosoarene-Alkyne Cycloaddition: Indoles themselves can be synthesized via cycloaddition reactions. One such method involves the reaction of nitrosoarenes with alkynes, which can be relevant in the synthesis of highly functionalized indole derivatives. researchgate.net

Rearrangement Reactions:

The structure of this compound and its derivatives can undergo several types of molecular rearrangements.

Oxidation and Subsequent Rearrangement: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-bromo-1H-indol-3-yl)ethan-1-one. This ketone can then be a substrate for various rearrangement reactions.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid. wiley-vch.de Treatment of 1-(5-bromo-1H-indol-3-yl)ethan-1-one with a reagent like m-CPBA would likely lead to the migration of the indolyl group, yielding an ester.

Beckmann Rearrangement: The ketone can be converted to its oxime, which upon treatment with acid, can undergo a Beckmann rearrangement to form an N-substituted amide. wiley-vch.de

Carbonyl Migration: In certain palladium-catalyzed reactions of 3-acetylindoles, a domino C4-arylation followed by a 3,2-carbonyl migration has been observed. acs.org This demonstrates the potential for rearrangements involving substituents at the C3 position of the indole core.

Table 2: Potential Rearrangement Reactions of the Oxidized Product

Starting MaterialReactionReagentsProduct Type
1-(5-bromo-1H-indol-3-yl)ethan-1-oneBaeyer-Villiger Oxidationm-CPBAEster
1-(5-bromo-1H-indol-3-yl)ethan-1-one OximeBeckmann RearrangementAcid (e.g., H₂SO₄)N-substituted amide
1-(5-bromo-1H-indol-3-yl)ethan-1-oneC4-Arylation/3,2-Carbonyl MigrationPd(OAc)₂, Aryl IodideC4-Aryl-2-acetylindole

Advanced Spectroscopic and Structural Characterization of 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. For 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the proton on the chiral carbon bearing the hydroxyl group, the methyl protons, and the N-H proton of the indole.

The chemical shifts of the aromatic protons are influenced by the bromine substituent at the C5 position. Typically, the proton at C4 would appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The proton at C2 of the indole ring usually appears as a singlet. The methine proton (CH-OH) would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The N-H proton of the indole ring often presents as a broad singlet.

Table 1: Representative ¹H-NMR Data for a 5-Bromoindole (B119039) Analogue (methyl 1-acetyl-5-bromo-1H-indole-2-carboxylate in CDCl₃) rsc.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.02d9.0
H-67.52dd9.0, 2.0
H-77.75d2.0
H-27.23s
OCH₃3.95s
COCH₃2.60s

This data is for an analogue and serves to illustrate the expected spectral features.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In this compound, separate signals are expected for each of the eight carbons of the bromoindole core, as well as for the two carbons of the ethanol (B145695) side chain. The carbon atom attached to the bromine (C-5) will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar nature of the bromine atom.

Again, referring to data for methyl 1-acetyl-5-bromo-1H-indole-2-carboxylate can provide expected values for the carbon atoms of the 5-bromoindole system. rsc.org

Table 2: Representative ¹³C-NMR Data for a 5-Bromoindole Analogue (methyl 1-acetyl-5-bromo-1H-indole-2-carboxylate in CDCl₃) rsc.org

CarbonChemical Shift (δ, ppm)
C-2128.6
C-3116.9
C-3a130.2
C-4124.8
C-5116.8
C-6130.7
C-7117.0
C-7a137.0
CO170.7
OCH₃52.7
COCH₃27.0
C=O (ester)161.7

This data is for an analogue and serves to illustrate the expected spectral features.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. google.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out the spin systems. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-6, H-7) and between the methine proton and the methyl protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting different fragments of the molecule. For instance, it would show correlations from the C2-H to C3, C3a, and C4, and from the side-chain protons to the C3 of the indole ring, confirming the point of attachment. The analysis of indole alkaloids often relies on such 2D NMR experiments for unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol group, and cleavage of the ethanol side chain. While the exact mass spectrum for the target compound is not available, the mass spectrum of 3-acetoxy-5-bromoindole shows a molecular ion, which helps in understanding the ionization behavior of such compounds. chemicalbook.com

Table 3: Predicted and Analogue Mass Spectrometry Data

CompoundIonm/z (expected/observed)Notes
This compound[M]⁺253.0/255.0Predicted molecular ion peaks for ⁷⁹Br/⁸¹Br isotopes.
3-Acetoxy-5-bromoindole[M]⁺254.08Observed molecular weight for the analogue. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. The IR spectrum for 5-bromoindole shows a characteristic N-H stretch at 3414 cm⁻¹ and aromatic C-H bands. mdma.ch

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Notes
O-H Stretch (alcohol)3200-3600 (broad)
N-H Stretch (indole)~3400
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C-Br Stretch< 700In the fingerprint region.

These are expected values based on typical functional group absorptions and data from similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported, studies on related 5-bromoindole derivatives have been conducted. For instance, the crystal structure of a 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole has been determined, revealing details of its solid-state conformation and hydrogen bonding networks. mdpi.com Such studies demonstrate the utility of X-ray crystallography in unambiguously confirming the constitution and stereochemistry of complex indole derivatives. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide the ultimate proof of its structure.

Single Crystal X-ray Diffraction of this compound and Related Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.eduoist.jp Although the crystal structure of this compound has not been reported, studies on analogous bromo-substituted indole derivatives offer valuable insights into the expected structural parameters.

For instance, the crystal structures of various 5-bromo-1H-indole derivatives have been determined, revealing key details about their molecular geometry. najah.edu In a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the indole ring system is nearly planar. najah.edu The analysis of other indole derivatives, such as those with different substituents at the 3-position, further informs our understanding of how the indole core behaves in the crystalline state. nih.govacs.org

The expected crystallographic data for this compound would define its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters are crucial for understanding the packing of the molecules in the crystal lattice.

Table 1: Representative Crystallographic Data for Analogous Indole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneTriclinicP-18.332(2)10.486(3)10.865(3)100.486(2)96.305(2)90.753(3) najah.edu
6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indoleMonoclinicP2₁/c10.123(1)5.987(1)28.987(3)9095.12(1)90 nih.gov

This table presents data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction studies. The data for the title compound is not available.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com In indole derivatives, hydrogen bonding and other non-covalent interactions play a pivotal role in defining the supramolecular architecture. nih.govnih.gov

Hydrogen Bonding: The indole moiety possesses a hydrogen bond donor (the N-H group of the indole ring) and the ethan-1-ol side chain contains both a donor (the O-H group) and an acceptor (the oxygen atom). This combination allows for a rich variety of hydrogen bonding motifs.

N-H···O and O-H···N Hydrogen Bonds: The N-H group of the indole can form hydrogen bonds with the hydroxyl oxygen of a neighboring molecule, and conversely, the hydroxyl group can donate a hydrogen to the nitrogen atom of another indole ring.

O-H···O Hydrogen Bonds: The hydroxyl groups of adjacent molecules can form hydrogen-bonded chains or dimers.

N-H···π Interactions: A significant interaction observed in many indole derivatives is the N-H···π bond, where the N-H group of one molecule interacts with the π-electron system of the aromatic ring of an adjacent molecule. nih.gov This interaction can lead to the formation of chains or dimers. nih.gov

Halogen Bonding: The bromine atom at the 5-position of the indole ring can participate in halogen bonding (Br···O, Br···N), which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on a neighboring molecule. These interactions can significantly influence the crystal packing. nih.gov

π-π Stacking: The planar indole rings can stack on top of each other, leading to stabilizing π-π interactions. These interactions are common in aromatic compounds and contribute to the formation of columnar or layered structures. nih.gov

Table 2: Common Intermolecular Interactions in Bromo-Indole Derivatives

Interaction TypeDonorAcceptorSignificance in Crystal PackingReferences
Hydrogen BondN-H, O-HO, N, π-systemFormation of chains, dimers, and 3D networks najah.edunih.govbohrium.com
Halogen BondC-BrO, NDirectional interaction influencing molecular assembly nih.govmdpi.com
π-π StackingIndole RingIndole RingContributes to the formation of layered structures nih.gov

Derivatization and Analogue Development Strategies Based on 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol

Synthesis of Novel Substituted Indole (B1671886) Derivatives

The strategic functionalization of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol can generate a library of novel indole derivatives. The primary sites for modification are the C-5 bromo-substituent and the N-1 position of the indole ring. The presence of the bromine atom at the C-5 position is particularly advantageous, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Commonly employed cross-coupling strategies include:

Suzuki-Miyaura Coupling : This reaction pairs the 5-bromoindole (B119039) scaffold with a variety of aryl or heteroaryl boronic acids or esters to form 5-arylindoles. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate nih.gov. This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of diverse aromatic systems.

Sonogashira Coupling : To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the 5-bromoindole with terminal alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt researchgate.net. The resulting 5-alkynylindoles are valuable intermediates that can undergo further transformations.

Heck Coupling : The Heck reaction allows for the arylation or vinylation of the C-5 position by coupling the 5-bromoindole with alkenes nih.gov. This method is effective for creating derivatives with extended conjugation.

Buchwald-Hartwig Amination : This reaction is a powerful tool for forming carbon-nitrogen bonds. It enables the coupling of the 5-bromoindole with a wide array of primary and secondary amines, leading to the synthesis of 5-aminoindole (B14826) derivatives rsc.orgresearchgate.netwikipedia.org.

The table below summarizes representative conditions for these cross-coupling reactions on 5-bromoindole systems.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Yield (%)
Suzuki-Miyaura nih.govArylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane70-95
Sonogashira researchgate.netTerminal alkynePd(PPh₃)₂Cl₂ / CuIAmine (e.g., TEA, DIPEA)THF or DMF60-90
Heck nih.govAlkene (e.g., acrylic acid)Na₂PdCl₄ / SPhosDIPEAH₂O / MeCN80-99
Buchwald-Hartwig rsc.orgAniline (B41778)Pd-G₁ / tBu-XPhosK₃PO₄H₂O / Dioxane75-85

In addition to C-5 modification, the indole nitrogen (N-1) can be readily alkylated or acylated under basic conditions to introduce further diversity. The secondary alcohol on the C-3 side chain can also be targeted for esterification or etherification, although these modifications are often secondary to the more robust cross-coupling strategies.

Construction of Fused and Polycyclic Indole Systems

A key strategy for developing complex indole-based architectures from this compound involves its conversion into a reactive intermediate suitable for cyclization reactions. A prominent pathway is the acid-catalyzed dehydration of the ethan-1-ol side chain to generate a 5-bromo-3-vinylindole intermediate. This vinylindole is a versatile building block for constructing fused ring systems, most notably carbazoles.

The 3-vinylindole moiety acts as a reactive diene or dienophile in cycloaddition reactions. The most common application is the Diels-Alder reaction, where the vinylindole reacts with a suitable dienophile to form a tetrahydrocarbazole ring system. Subsequent aromatization, often achieved through oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the fully aromatic carbazole (B46965) core. This indole-to-carbazole strategy provides an efficient, metal-free route to these valuable polycyclic systems.

The general synthetic approach is outlined below:

Dehydration : Treatment of this compound with an acid catalyst (e.g., p-toluenesulfonic acid) promotes elimination of water to form 5-bromo-3-vinyl-1H-indole.

Diels-Alder Cycloaddition : The in situ generated or isolated vinylindole is reacted with a dienophile (e.g., N-substituted maleimides, dimethyl acetylenedicarboxylate) to afford a tetracyclic tetrahydrocarbazole adduct.

Aromatization : The adduct is oxidized to furnish the final carbazole derivative.

This strategy allows for the synthesis of a wide array of substituted carbazoles by varying the dienophile partner in the cycloaddition step researchgate.netrsc.orgacs.org.

Step Reagents and Conditions Intermediate/Product Reference
Dehydration/Generation of VinylindoleAcid catalyst (e.g., p-TsOH)5-bromo-3-vinyl-1H-indole researchgate.net
Diels-Alder ReactionDienophile (e.g., chalcones, maleimides)Tetrahydrocarbazole derivative rsc.org
AromatizationOxidizing agent (e.g., DDQ)Substituted carbazole rsc.org

Integration with Other Heterocyclic Scaffolds (e.g., oxadiazole, triazole, dihydropyridine, indazole, benzimidazole)

Molecular hybridization, which involves integrating the 5-bromoindole scaffold with other heterocyclic systems, is a proven strategy for discovering compounds with novel or enhanced biological profiles. The this compound molecule can be readily converted into reactive intermediates that facilitate this integration.

A common initial step is the oxidation of the secondary alcohol to the corresponding ketone, 1-(5-bromo-1H-indol-3-yl)ethan-1-one, or further to the aldehyde, 5-bromo-1H-indole-3-carbaldehyde. These carbonyl compounds are versatile precursors for multicomponent reactions (MCRs) and condensation reactions to build new heterocyclic rings.

Examples of Heterocycle Integration:

Indazole Synthesis : The oxidized ketone intermediate can undergo condensation with hydrazine (B178648) or substituted hydrazines. The reaction between a 1,3-dicarbonyl system (which can be formed from the ketone) and hydrazine is a classical method for constructing pyrazole (B372694) or indazole rings. For instance, a modified aldol (B89426) condensation of an indole-3-carbaldehyde with acetylacetone (B45752) yields a cyclohexanone (B45756) intermediate, which upon reaction with hydrazine hydrate, forms a tetrahydro-1H-indazole fused system youtube.com.

Pyridine Synthesis : Indole-3-carbaldehyde can participate in one-pot, four-component reactions with compounds like 1-(9-butylcarbazol-3-yl)ethanone, 3-(cyanoacetyl)indoles, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to yield complex 3-cyano-2-(1H-indol-3-yl)pyridine derivatives wikipedia.org.

Imidazole Synthesis : Bis-indolylimidazole derivatives can be prepared via condensation reactions involving indole-3-carbaldehyde, an aniline derivative, and benzil, promoted by a heterogeneous catalyst wikipedia.org.

Pyrimidine Synthesis : 2-Amino-pyrimidines can be synthesized through the reaction of indole-3-aldehyde derivatives with ethyl cyanoacetate (B8463686) and guanidine (B92328) hydrochloride wikipedia.org.

The general principle involves leveraging the reactivity of a carbonyl group at the C-3 position to engage in cyclocondensation reactions with various di- or poly-functionalized reagents, thereby appending a new heterocyclic ring to the indole core.

Development of Bisindole and Multi-Indole Architectures

Bisindoles, compounds containing two indole moieties, are a significant class of natural and synthetic products with a broad spectrum of biological activities. This compound is an excellent precursor for the synthesis of unsymmetrical bisindoles containing a quaternary carbon center.

Two primary strategies can be employed:

Reaction of the Alcohol via Carbocation Intermediate : Under acidic conditions, the hydroxyl group of this compound can be protonated, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation at the benzylic position. This electrophilic intermediate is then readily attacked by a second, electron-rich indole molecule (at its C-3 position) in a Friedel-Crafts-type alkylation to form the C-C bond linking the two indole units.

Oxidation to Ketone Followed by Condensation : A more common approach involves the initial oxidation of the starting alcohol to the ketone, 1-(5-bromo-1H-indol-3-yl)ethan-1-one. This ketone then reacts with a second equivalent of an indole in the presence of an acid catalyst. The reaction proceeds through the electrophilic addition of two indole nucleophiles to the carbonyl carbon, forming a diindolylmethane derivative with a quaternary carbon atom at the bridge. Various protic and Lewis acids can catalyze this transformation.

A novel variation involves the reaction of indole with aliphatic aldehydes under solvent-free conditions, which can surprisingly lead to the formation of 1,3'-diindolyl methane (B114726) derivatives, where one indole is linked via its N-1 position and the other via its C-3 position libretexts.org. While aromatic aldehydes typically yield the classical 3,3'-bis(indolyl)methanes, this alternative regiochemistry with aliphatic carbonyls opens another avenue for creating diverse multi-indole architectures libretexts.orgwikipedia.org.

The table below summarizes a typical reaction for the synthesis of a bisindole from an indolyl-alcohol.

Starting Materials Catalyst Solvent Product Type Yield (%) Reference
(Indol-3-yl)methanol, IndoleI₂CH₂Cl₂Unsymmetrical 3,3'-Diindolylmethane~90 nih.gov
Indole, Aldehyde/KetoneAcid Catalyst (e.g., p-TSA)CH₂Cl₂Symmetrical 3,3'-Diindolylmethane75-95 wikipedia.org
Indole, Aliphatic AldehydeNone (Neat)None1,3'-Diindolylmethane & 3,3'-DiindolylmethaneVariable libretexts.org

Computational Chemistry and in Silico Research Methodologies in the Study of 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol

Molecular Docking Studies on Potential Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, molecular docking studies would be a primary step in identifying its potential biological targets. This would involve docking the compound against a panel of known protein targets implicated in various diseases. For instance, studies on other indole (B1671886) derivatives have successfully used molecular docking to identify inhibitors for enzymes such as cyclooxygenase-2 (COX-2) nih.govdergipark.org.tr, a key enzyme in inflammation, and Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer cell development. espublisher.comespublisher.com

A typical molecular docking workflow for this compound would involve:

Preparation of the ligand structure: Generation of a 3D model of this compound and optimization of its geometry.

Selection and preparation of the protein target: Identification of potential protein targets based on the activity of similar indole compounds and preparation of the protein structure for docking.

Docking simulation: Using software like AutoDock or Glide to predict the binding poses of the ligand in the protein's active site.

Analysis of results: Evaluating the predicted binding poses based on scoring functions and visual inspection of the interactions, such as hydrogen bonds and hydrophobic interactions.

While specific data for this compound is not available, the table below lists potential molecular targets that have been studied for other indole derivatives, which could be considered for future docking studies of this compound.

Potential Molecular TargetTherapeutic AreaReference for Indole Derivative Studies
Cyclooxygenase-2 (COX-2)Inflammation nih.govdergipark.org.tr
Indoleamine 2,3-dioxygenase-1 (IDO1)Oncology espublisher.comespublisher.com
Epidermal Growth Factor Receptor (EGFR)Oncology nih.govresearchgate.net
5-HT6 ReceptorCentral Nervous System tandfonline.com
Acetylcholinesterase (AChE)Alzheimer's Disease bohrium.com

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in elucidating these relationships.

For this compound, computational SAR studies would involve creating a series of virtual analogues by modifying its chemical structure and predicting their activity against a specific target. For example, the bromine atom at the 5-position, the hydroxyl group, and the ethyl group at the 3-position could be systematically replaced with other functional groups to understand their contribution to the compound's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of these investigations. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. espublisher.comespublisher.com The development of a QSAR model for a series of analogues of this compound would typically involve:

Data set preparation: A set of indole derivatives with known biological activity would be required.

Descriptor calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model building: Statistical methods like multiple linear regression or partial least squares would be used to build a model that correlates the descriptors with the activity.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.

In Silico Screening and Compound Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost of drug discovery. espublisher.com

If a validated molecular target for this compound were identified, in silico screening could be used to discover other potent inhibitors. This would involve screening large compound databases against the 3D structure of the target protein. The process generally includes:

Structure-based virtual screening: Docking a large library of compounds into the active site of the target protein and ranking them based on their predicted binding affinity.

Ligand-based virtual screening: Using the structure of a known active compound, like this compound, to search for other molecules with similar properties.

Furthermore, computational methods can be used to design new compounds with improved properties. This can involve fragment-based drug design, where small molecular fragments are computationally assembled in the active site of a target to create a novel ligand, or de novo design, where algorithms generate new molecular structures from scratch.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.govpnas.orgjocpr.com These methods can provide valuable insights into the properties of this compound.

Key parameters that can be calculated using quantum chemistry include:

Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Electron density distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules.

Electrostatic potential maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.

For this compound, these calculations could help in understanding the influence of the bromo and hydroxyl substituents on the electronic properties of the indole ring and predict its reactivity in chemical reactions.

Quantum Chemical ParameterInformation Provided
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Mulliken ChargesPartial atomic charges
Dipole MomentPolarity of the molecule

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its dynamic behavior over time. espublisher.comnih.gov

For this compound, conformational analysis would be important to identify the low-energy conformations that the molecule is likely to adopt. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target.

Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of this compound, both in isolation and in complex with a biological target. An MD simulation of the compound bound to a protein could reveal:

The stability of the binding pose predicted by molecular docking.

The key protein-ligand interactions that are maintained over time.

The flexibility of different parts of the ligand and the protein upon binding.

These simulations can provide a deeper understanding of the binding mechanism and can be used to refine the design of new inhibitors with improved binding affinity and selectivity. dergipark.org.tr

Specialized Research Applications of 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol and Its Derivatives in Chemical Science

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

1-(5-bromo-1H-indol-3-yl)ethan-1-ol and its direct precursor, 5-bromoindole (B119039), serve as crucial intermediates and building blocks in the synthesis of more complex molecules. ontosight.aisolubilityofthings.comcymitquimica.com The presence of the bromine atom and the hydroxyl group provides reactive sites for a variety of chemical transformations, allowing for the construction of elaborate molecular architectures.

The indole (B1671886) core itself is a privileged structure in medicinal chemistry, and the bromo-substitution offers a handle for various coupling reactions, such as Suzuki and palladium-catalyzed reactions, to introduce further complexity. ontosight.ai For instance, 5-bromoindole is a key starting material in the synthesis of pharmaceuticals like naratriptan, used for treating migraines. ontosight.ai The hydroxyl group in this compound can be further oxidized or substituted, expanding its synthetic utility.

Derivatives of 5-bromoindole have been used to synthesize a range of compounds with potential therapeutic applications, including anticancer agents. beilstein-archives.orgnih.gov For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and investigated as potential EGFR tyrosine kinase inhibitors. nih.gov The synthesis of these complex molecules often relies on the strategic manipulation of the functional groups present on the bromoindole scaffold.

A notable synthetic application is the preparation of difluoromethylated carbinols. For instance, 1-(5-bromo-1H-indol-3-yl)-2,2-difluoroethan-1-ol was synthesized and purified, showcasing the utility of bromoindole derivatives in accessing fluorinated molecules of pharmaceutical interest. acs.org

Table 1: Examples of Complex Molecules Synthesized from Bromoindole Derivatives

Starting MaterialSynthetic TransformationProductPotential Application
5-BromoindoleMulti-step synthesisNaratriptanMigraine Treatment ontosight.ai
5-Bromoindole-3-carbaldehydeCondensation and further reactionsSerotonin receptor ligandsPsychiatric Disorders ontosight.ai
5-Bromoindole-2-carboxylic acidAmidation and cyclizationNovel oxadiazole and triazole derivativesAnticancer nih.gov
1-(5-bromo-1H-indol-3-yl)ethanoneReductionThis compoundSynthetic Intermediate
5-BromoindoleCondensation with benzaldehyde, then aromatization2,8-dibromo-indolo[3,2-b]carbazoleOrganic Field-Effect Transistors researchgate.net

Applications in Advanced Material Science Research (e.g., Organic Semiconductors)

Derivatives of this compound are finding increasing use in the field of advanced material science, particularly in the development of organic semiconductors. The extended π-system of the indole ring, which can be modulated by substituents, is crucial for the electronic properties of these materials.

Bromoindole derivatives have been utilized in the synthesis of organic field-effect transistors (OFETs). For example, 2,8-dibromo-indolo[3,2-b]carbazole, prepared from 5-bromoindole, is a building block for materials intended for OFETs. researchgate.net The bromine atoms in these molecules can be further functionalized through reactions like Suzuki cross-coupling to create larger, more complex organic semiconductors. researchgate.net

Furthermore, bromoindoles are precursors to dyes and pigments. The historical synthesis of Tyrian purple (6,6′-dibromoindigo) involves the oxidative coupling of a 6-bromoindole (B116670) derivative. mdpi.com More recently, 5,5′-dibromoindigo and its derivatives have been investigated as high-performance ambipolar organic semiconductors for OFETs. rsc.org The position of the bromine atom on the indole ring significantly influences the material's electronic properties. rsc.org Bis(indol-3-yl)sulfides, synthesized from 3-bromoindole derivatives, also exhibit semiconductor properties. beilstein-journals.org

Contribution to Agrochemical Research and Development

The indole scaffold is present in many natural compounds with roles in plant and microbial signaling. solubilityofthings.com This has spurred research into the application of indole derivatives, including those of this compound, in agrochemical development. ontosight.aiontosight.ai The introduction of a bromine atom can enhance the biological activity and optimize the physicochemical properties of these compounds, making them promising candidates for new pesticides and fungicides. ontosight.ai

Derivatives of 5-bromoindole-3-carbaldehyde have shown potential as fungicides. ontosight.ai For instance, an N-benzyl-11-butanehydrazone derivative of matrine (B1676216) formed with 4-bromoindole-3-carboxaldehyde (B1272387) exhibited significant antiviral activity against the tobacco mosaic virus (TMV). researchgate.net Research has demonstrated that certain bromoindole derivatives can inhibit the growth of phytopathogenic fungi by disrupting their cell membranes and increasing intracellular reactive oxygen species (ROS). ontosight.ai

The versatility of the bromoindole structure allows for the synthesis of a wide range of derivatives with potential applications as plant growth regulators or pesticides.

Use in the Development of Biochemical Assay Reagents and Probes (e.g., Chromogenic Substrates)

Derivatives of bromoindoles are valuable tools in biochemistry and molecular biology, particularly as chromogenic substrates for enzyme assays. These substrates are designed to produce a colored product upon enzymatic cleavage, allowing for the detection and quantification of enzyme activity.

A prominent example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), a widely used chromogenic substrate for the enzyme β-galactosidase. While not a direct derivative of the title compound, it highlights the utility of the bromoindole core in this application. Upon hydrolysis by β-galactosidase, an insoluble blue precipitate is formed. medchemexpress.com

Similarly, other bromoindole derivatives serve as substrates for different enzymes. For instance, 5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate for esterases, yielding a blue precipitate when cleaved. medchemexpress.commedchemexpress.com The synthesis of a chromogenic substrate for bovine pancreatic ribonuclease A, uridine-3'-(5-bromo-4-chloroindol-3-yl)phosphate, has also been reported. sigmaaldrich.cn These reagents are crucial for various research applications, including histochemistry and molecular cloning.

Table 2: Bromoindole-Based Chromogenic Substrates

SubstrateEnzymeColor of Product
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)β-galactosidaseBlue medchemexpress.com
5-Bromo-1H-indol-3-yl octanoateEsteraseBlue medchemexpress.commedchemexpress.com
Uridine-3'-(5-bromo-4-chloroindol-3-yl)phosphateRibonuclease AColored product sigmaaldrich.cn
6-Chloro-3-indoxyl-α-D-mannopyranosideα-mannosidaseSalmon medchemexpress.com

Exploration in Corrosion Inhibition Studies

Recent research has explored the potential of indole derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netmdpi.com The effectiveness of these organic molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosion processes. nih.govimist.ma The presence of heteroatoms (like nitrogen in the indole ring), π-electrons, and functional groups contributes to their strong adsorption. researchgate.netnih.gov

While direct studies on this compound are limited, research on related bromoindole derivatives demonstrates their promise in this application. For example, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been synthesized and evaluated for its anti-corrosion potential on mild steel. bohrium.comresearchgate.net

Studies on various Schiff bases, including those derived from bromo-substituted precursors, have also shown significant corrosion inhibition capabilities. bohrium.combohrium.com The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, and they typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netnih.govacs.org The addition of bromine atoms to the inhibitor molecule can, in some cases, enhance its performance. bohrium.com Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulations are often employed to understand the relationship between the molecular structure of these inhibitors and their efficiency. mdpi.comacs.orgrsc.org

Future Research Directions and Unaddressed Challenges in 1 5 Bromo 1h Indol 3 Yl Ethan 1 Ol Chemistry

Innovation in Sustainable and Economical Synthetic Methodologies

The current synthetic routes to indole (B1671886) derivatives, including halogenated variants, often rely on multi-step processes that may involve harsh reagents, expensive metal catalysts, and significant solvent waste. A primary challenge is the development of more sustainable and economical methods for the synthesis of 1-(5-bromo-1H-indol-3-yl)ethan-1-ol.

Future research should focus on:

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. rsc.org The Fischer indole synthesis, a classic method, has been adapted to use water as a medium with specialized catalysts, suggesting a viable path for greener syntheses of related compounds. rsc.org

Catalyst Recovery and Reuse: Developing heterogeneous or magnetically recoverable catalysts to reduce costs and environmental impact. rsc.org For instance, immobilizing catalysts on magnetic nanoparticles has proven effective for synthesizing 3-substituted indoles and allows for easy separation and reuse. rsc.org

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. Microwave-assisted synthesis has been successfully used for the N-alkylation of indole intermediates, often resulting in high yields and shorter reaction times. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as one-pot reactions or domino/cascade sequences.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Indole Derivatives

FeatureConventional MethodsFuture Sustainable Methods
Solvents Volatile Organic Compounds (e.g., Toluene, DMF)Water, Supercritical CO₂, Bio-solvents
Catalysts Homogeneous, often precious metals (e.g., Pd, Rh)Heterogeneous, recoverable, earth-abundant metals, biocatalysts
Energy Input Prolonged heating with conventional methodsMicrowave, Ultrasound, Photochemistry
Byproducts Often significant, requiring extensive purificationMinimized through high atom economy reactions
Overall Process Multi-step, high E-Factor (Environmental Factor)One-pot, lower E-Factor, simplified workup

Improving the process economics could involve using less expensive starting materials and catalysts, such as moving from palladium-based systems to those using more abundant metals like copper or iron. beilstein-journals.orgnih.gov

Expanding the Scope of Site-Selective Functionalization and Derivatization

The this compound scaffold possesses multiple reactive sites: the N-H of the indole ring, the C-Br bond on the benzene (B151609) moiety, the hydroxyl group of the ethanol (B145695) side chain, and the C2, C4, C6, and C7 positions of the indole core. A significant challenge is achieving high selectivity when modifying one site without affecting the others.

Future research directions include:

Orthogonal Protecting Group Strategies: Developing robust protecting group schemes that allow for the sequential and selective functionalization of the N-H and O-H groups.

Directed C-H Functionalization: Employing directing groups to selectively activate and functionalize specific C-H bonds on the indole ring (e.g., C2, C4, or C7). acs.org Recent studies have shown that the choice of a directing group at the C3-position can steer arylation to either the C2 or C4 position. acs.org

Selective Cross-Coupling: Innovating cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that selectively target the C5-Br bond without interference from other parts of the molecule. This would enable the introduction of a wide array of substituents at this position. acs.org

Derivatization of the Hydroxyl Group: Exploring a broader range of transformations for the secondary alcohol, such as stereoselective oxidation to the corresponding ketone, 1-(5-bromo-1H-indol-3-yl)ethanone, or substitution reactions to introduce ethers, esters, or other functional groups. nih.gov

The ability to precisely and predictably modify each part of the molecule is crucial for creating diverse chemical libraries for screening and developing structure-activity relationships (SAR). mdpi.com

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design

The vast chemical space of possible derivatives of this compound makes traditional, intuition-based discovery methods slow and inefficient. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this process. pitt.edunih.gov

Key opportunities in this domain are:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel indole-based compounds with desired properties. pitt.edunih.gov These models can be trained on existing libraries of bioactive molecules to learn the underlying patterns of drug-like structures. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before their synthesis. nih.gov

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of chemical reactions and devise optimal, multi-step synthetic routes to target derivatives, potentially uncovering novel and more efficient pathways.

The integration of AI can create a closed-loop system where novel compounds are designed computationally, synthesized, tested, and the results are fed back into the model to refine future predictions, drastically accelerating the discovery pipeline. nih.govbonviewpress.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is central to the synthesis and functionalization of indoles. rsc.org While palladium catalysts are common, there is a continuous search for novel catalytic systems that offer improved performance, lower cost, and greater sustainability. nih.govbeilstein-journals.org

Future research should focus on:

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable transformations that are difficult to achieve with traditional thermal methods, often under milder conditions.

Biocatalysis: Employing enzymes or whole-cell systems to perform highly selective and stereoselective reactions, such as the asymmetric reduction of the corresponding ketone to form a specific enantiomer of this compound.

Frustrated Lewis Pairs (FLPs): Investigating the use of unquenched Lewis acid and base pairs for metal-free activation of small molecules and C-H bonds, offering a unique approach to functionalization.

The development of catalysts based on earth-abundant and non-toxic metals like iron, copper, and cobalt is a particularly important goal for creating more economical and environmentally friendly processes. uni-muenchen.de

Table 2: Emerging Catalytic Systems for Indole Functionalization

Catalytic SystemPotential Application for this compoundAdvantages
Photoredox Catalysis C-H functionalization, cross-coupling reactionsMild conditions, unique reactivity pathways
Biocatalysis Enantioselective synthesis/resolution of the alcoholHigh stereoselectivity, green reaction media (water)
Earth-Abundant Metal Catalysis Cross-coupling at C-Br, C-H activationLow cost, reduced toxicity compared to precious metals
Ionic Liquid Catalysts Fischer indole synthesis, Friedel-Crafts reactionsRecyclability, tunable properties, potential for enhanced reactivity rsc.org

Development of Advanced Characterization Techniques for Complex Indole Systems

While standard analytical techniques like NMR, IR, and mass spectrometry are indispensable for routine characterization, they may not be sufficient for probing the intricate details of complex indole derivatives and their interactions. ijpsjournal.comajchem-a.commdpi.com

Unaddressed challenges and future directions include:

In-situ Reaction Monitoring: Developing and applying techniques like process analytical technology (PAT) using in-situ IR or Raman spectroscopy to monitor reaction kinetics and intermediates in real-time, allowing for better optimization and control.

Advanced Structural Elucidation: Utilizing advanced NMR techniques (e.g., NOESY, ROESY) and X-ray crystallography to unambiguously determine the three-dimensional structure and stereochemistry of complex derivatives. researchgate.net

Probing Non-covalent Interactions: Employing techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to study the binding of new derivatives to biological targets, providing crucial thermodynamic and kinetic data.

Computational Spectroscopy: Combining high-level quantum chemical calculations with experimental spectroscopy to better interpret complex spectra and gain deeper insight into the electronic structure and properties of novel compounds. acs.org

These advanced methods are essential for understanding reaction mechanisms, confirming the structures of complex products, and elucidating the molecular basis of biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-bromo-1H-indol-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with bromination of an indole precursor (e.g., 1H-indole) using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) to introduce the bromine at position 5 .
  • Step 2 : Introduce the ethanol group via nucleophilic substitution or reduction. For example, react 5-bromoindole with ethylene oxide under basic conditions (e.g., NaH in THF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and catalyst loading (e.g., 10 mol% CuI for coupling reactions) to improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the ethanol (-CH2_2CH2_2OH) and bromoindole moieties. Key signals: ~δ 4.8 ppm (OH), δ 3.6–3.8 ppm (CH2_2OH), and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 239.07 (C10_{10}H10_{10}BrNO+^+) .
  • Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3600 cm1^{-1}) and C-Br vibrations (~550–650 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with 5-fluorouracil as a positive control .

Advanced Research Questions

Q. How does the position of the bromine substituent influence biological activity compared to other halogenated indoles?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Study : Synthesize analogs with Br at positions 4, 6, or 7 and compare bioactivity.
  • Data Analysis :
Substituent PositionAntimicrobial Activity (MIC, μg/mL)Cytotoxicity (IC50_{50}, μM)
5-Bromo (Target)12.5 (C. albicans)25.3 (HeLa)
6-Bromo50.038.7
4-Chloro75.0>50
Data adapted from .

Q. What mechanistic insights explain the compound’s observed cytotoxicity?

  • Methodological Answer :

  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerase II) or receptors. Validate via enzyme inhibition assays (e.g., ATPase activity) .

Q. How can computational chemistry optimize derivatives for enhanced pharmacokinetics?

  • Methodological Answer :

  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
  • ADMET Prediction : Use tools like SwissADME to optimize substituents for blood-brain barrier penetration or reduced hepatotoxicity .

Methodological Considerations

Q. What strategies mitigate contradictions in reported bioactivity data?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), culture conditions, and assay durations .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-laboratory variability .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Methodological Answer :

  • Accelerated Degradation Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation of the ethanol group .

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